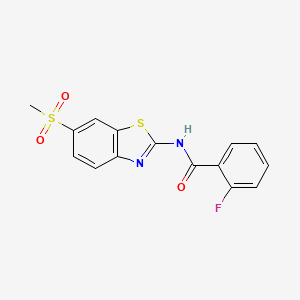

2-FLUORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE

Description

Properties

IUPAC Name |

2-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O3S2/c1-23(20,21)9-6-7-12-13(8-9)22-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAFITMSVLWLSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

-

Formation of Benzothiazole Intermediate: : The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminobenzenethiol with a suitable electrophile, such as a halogenated benzene derivative, under basic conditions .

-

Introduction of Methanesulfonyl Group: : The benzothiazole intermediate is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group .

-

Fluorination: : The fluorine atom is introduced by reacting the methanesulfonylated benzothiazole with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor .

-

Amide Coupling: : Finally, the fluorinated benzothiazole is coupled with 2-fluorobenzoyl chloride in the presence of a base, such as N,N-diisopropylethylamine (DIEA), to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, large-scale production may utilize continuous flow reactors and automated systems to improve efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

-

Substitution Reactions:

-

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole moiety, leading to the formation of different oxidation states and derivatives .

-

Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .

Common Reagents and Conditions

-

Substitution Reactions: : Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and mild heating .

-

Oxidation and Reduction: : Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used .

-

Hydrolysis: : Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH) .

Major Products Formed

-

Substitution Reactions: : The major products formed are substituted derivatives of the original compound, with new functional groups replacing the fluorine or methanesulfonyl groups .

-

Oxidation and Reduction: : Oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

-

Hydrolysis: : The major products are the corresponding carboxylic acid and amine .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Neuropharmacological Applications

Benzothiazole derivatives have been extensively studied for their neuroprotective properties and potential use in treating neurodegenerative diseases such as Alzheimer's disease (AD). The presence of the benzothiazole moiety in 2-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide suggests possible acetylcholinesterase (AChE) inhibitory action, which is crucial for enhancing cognitive function.

- Case Study : Research indicates that derivatives similar to this compound have shown significant improvement in cognitive deficits in animal models of AD. For instance, a study demonstrated that certain benzothiazole-piperazine hybrids exhibited AChE inhibitory activity and reversed memory deficits induced by scopolamine in rats at doses of 10 mg/kg and 20 mg/kg .

Anticancer Activity

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Benzothiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines.

- Case Study : A study investigated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines, revealing that these compounds could induce apoptosis through the activation of caspases . The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of benzothiazole derivatives. The modifications on the benzothiazole ring and the introduction of fluorine atoms can significantly enhance biological activity.

| Modification | Effect on Activity |

|---|---|

| Fluorination | Increases lipophilicity and cellular uptake |

| Methanesulfonyl Group Addition | Enhances solubility and bioavailability |

| Benzamide Moiety | Contributes to receptor binding affinity |

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide involves several molecular targets and pathways:

-

Acetylcholinesterase Inhibition: : The compound inhibits acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the levels of acetylcholine, enhancing cholinergic neurotransmission and improving cognitive functions .

-

Amyloid-Beta Aggregation Inhibition: : The compound prevents the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting Aβ aggregation, the compound reduces the formation of toxic amyloid plaques in the brain .

-

**Ne

Biological Activity

The compound 2-FLUORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a member of the benzothiazole family, known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H22FN3O3S2

- Molecular Weight : 447.6 g/mol

- IUPAC Name : this compound

The compound features a fluorine atom on the benzothiazole ring and a methanesulfonyl group, which contribute to its biological activity.

Inhibition of Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes involved in lipid signaling pathways. For example, it has been used as a tool compound to study the inhibition of N-acylethanolamine acid amidase (NAAA), which plays a crucial role in lipid metabolism.

Lipid Signaling Pathways

The inhibition of NAAA can modulate lipid signaling pathways, potentially impacting various physiological processes such as inflammation and pain signaling. This is particularly relevant in the context of endocannabinoid signaling, where NAAA is involved in the degradation of bioactive lipids .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, modifications to the benzothiazole structure have led to compounds that demonstrate significant antiproliferative activity against various cancer cell lines. In particular, compounds with similar structural features have shown IC50 values in the micromolar range against ovarian cancer cells .

Case Studies

- Study on MAGL Inhibition : A related compound demonstrated potent inhibition of monoacylglycerol lipase (MAGL), with an IC50 value of 0.84 µM. This suggests that structural modifications can enhance selectivity and potency against specific targets within lipid metabolic pathways .

- Antiproliferative Effects : In a series of experiments, benzothiazole derivatives exhibited varying degrees of cytotoxicity against ovarian cancer cell lines OVCAR-3 and COV318, with IC50 values ranging from 31.5 to 43.9 µM. The interaction between these compounds and MAGL was confirmed through Western blot analysis, indicating their potential as therapeutic agents in oncology .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C21H22FN3O3S2 |

| Molecular Weight | 447.6 g/mol |

| IUPAC Name | This compound |

| Mechanism of Action | Inhibition of NAAA |

| Anticancer Activity IC50 (OVCAR-3) | 31.5 µM |

| Anticancer Activity IC50 (COV318) | 43.9 µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-AMINO-4-FLUORO-5-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)BENZAMIDE (DrugBank ID: DB08210)

This experimental compound shares a benzamide backbone but differs in substituents:

- Fluorine Position: Fluorine is at position 4 (vs.

- Heterocyclic Moieties : A thiazole ring replaces the benzothiazole system, reducing aromatic surface area and π-stacking capacity.

- Sulfur-Containing Groups : A methylimidazole-thioether group at position 5 (vs. methanesulfonyl at position 6) may confer distinct redox properties and hydrogen-bonding capabilities .

Implications :

- The benzothiazole core in the target compound likely enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to the smaller thiazole group in DB08210.

- The methanesulfonyl group may improve solubility and metabolic stability relative to the thioether group in DB08210, which could be prone to oxidation .

Substituent-Driven Property Analysis

| Feature | Target Compound | DB08210 |

|---|---|---|

| Core Structure | Benzothiazole (fused benzene-thiazole) | Thiazole (single heterocycle) |

| Fluorine Position | Position 2 (benzamide) | Position 4 (benzamide) |

| Sulfur Functional Group | Methanesulfonyl (-SO₂CH₃) at position 6 | Methylimidazole-thioether (-S-1-methylimidazole) at position 5 |

| Pharmacokinetic Profile | Likely higher solubility due to -SO₂CH₃; potential for enhanced metabolic stability | Thioether may reduce solubility and increase susceptibility to metabolic oxidation |

Q & A

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.

- Fluorescence quenching : Monitor tryptophan residues in target enzymes to quantify ligand-induced conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.